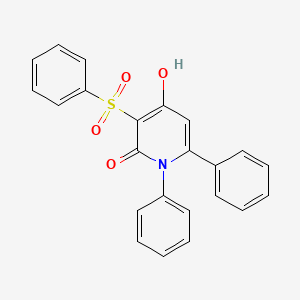![molecular formula C19H17NO5S B13366606 3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B13366606.png)
3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid is an organic compound that features a naphthyl group, a sulfonyl group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the sulfonation of 4-ethoxy-1-naphthylamine followed by coupling with 3-aminobenzoic acid. The reaction conditions often require the use of strong acids or bases, and the process may be facilitated by catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or benzoic acid rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthyl and benzoic acid moieties may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}benzoic acid
- 3-{[(4-Methyl-1-naphthyl)sulfonyl]amino}benzoic acid
- 3-{[(4-Chloro-1-naphthyl)sulfonyl]amino}benzoic acid
Uniqueness
3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and stability compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C19H17NO5S |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H17NO5S/c1-2-25-17-10-11-18(16-9-4-3-8-15(16)17)26(23,24)20-14-7-5-6-13(12-14)19(21)22/h3-12,20H,2H2,1H3,(H,21,22) |
InChI-Schlüssel |
POTOJALKNHSJEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366523.png)

![3-[(Ethylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366534.png)
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)



![2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13366562.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)


![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)
